molecular formula C11H16N2 B1649606 4-(Piperidin-2-yl)aniline CAS No. 1023277-38-4

4-(Piperidin-2-yl)aniline

Cat. No.: B1649606
CAS No.: 1023277-38-4
M. Wt: 176.26
InChI Key: KPGZVNSUMRWAHL-UHFFFAOYSA-N
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Description

4-(Piperidin-2-yl)aniline is an aromatic amine derivative featuring a piperidine ring fused to an aniline moiety at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. The piperidine ring contributes to its basicity and conformational flexibility, while the aniline group enables participation in electrophilic substitution reactions. Applications range from pharmaceutical intermediates to precursors for functionalized polymers .

Properties

IUPAC Name

4-piperidin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGZVNSUMRWAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309055
Record name 4-(2-Piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023277-38-4
Record name 4-(2-Piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1023277-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)aniline typically involves the reaction of 4-nitroaniline with piperidine under reductive conditions. One common method includes the following steps:

    Nitration: 4-nitroaniline is prepared by nitrating aniline.

    Reduction: The nitro group of 4-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Cyclization: The resulting 4-aminophenylamine is then reacted with piperidine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperidine ring or the aniline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives of the piperidine or aniline moieties.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Piperidin-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features that allow for interaction with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperidine ring can enhance the compound’s ability to cross biological membranes, while the aniline moiety can participate in specific binding interactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Key Properties/Applications Reference
4-(Piperidin-2-yl)aniline C₁₁H₁₆N₂ Piperidin-2-yl group at para position Not reported Pharmaceutical intermediate, ligand
2-(Piperidin-4-yl)aniline dihydrochloride C₁₁H₁₈Cl₂N₂ Piperidin-4-yl group (dihydrochloride salt) Not reported Opioid impurity analysis
5-Chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline C₁₂H₁₆ClFN₂ Halogenated (Cl, F) + piperidinylmethyl Not reported Kinase inhibitor synthesis
4-(Thiophen-3-yl)aniline C₁₀H₉NS Thiophene ring substitution 99–103 Conductive polymer synthesis
4-[(5-Bromopyrimidin-2-yl)thio]aniline C₁₀H₈BrN₃S Bromopyrimidinylthio group 107–109 Heterocyclic building block
4-(Piperidin-1-ylsulfonyl)aniline C₁₁H₁₆N₂O₂S Piperidinylsulfonyl group Not reported Sulfonamide-based drug design

Key Observations :

  • Electronic Effects : Replacement of the piperidine ring with a thiophene group (4-(Thiophen-3-yl)aniline) reduces basicity but enhances π-conjugation, making it suitable for optoelectronic applications .
  • Steric and Solubility Effects : The sulfonyl group in 4-(Piperidin-1-ylsulfonyl)aniline increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the parent compound .
  • Pharmacological Relevance : Halogenated analogs like 5-chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline exhibit enhanced binding affinity in kinase inhibition due to halogen-π interactions .

Reactivity Trends :

  • The aniline group in all analogs undergoes nitrosation and diazotization.
  • Piperidine-containing derivatives show higher nucleophilicity at the amine site compared to thiophene or sulfonyl analogs .

Biological Activity

4-(Piperidin-2-yl)aniline, also known as N,N-diethyl-4-(piperidin-2-yl)aniline, is an organic compound with the molecular formula C₁₅H₂₄N₂. This compound has garnered attention in medicinal chemistry due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research . Its unique structure combines an aniline moiety with a piperidine ring, which contributes to its diverse pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve interference with microbial cell functions, potentially through interactions with specific enzymes or receptors involved in cellular metabolism.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. It has been identified as a potential inhibitor of NEK2 (NIMA-related kinase 2), which is overexpressed in several cancer types. The compound's ability to inhibit NEK2 suggests that it may disrupt cancer cell proliferation and survival mechanisms. A study highlighted the use of structure-based pharmacophore modeling combined with QSAR (Quantitative Structure-Activity Relationship) analyses to identify this compound as a promising NEK2 inhibitor, with experimental validation showing substantial inhibitory activity against this target .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of both the piperidine and aniline groups allows for versatile interactions with biological targets. Comparative studies with structurally similar compounds have provided insights into how modifications to the structure can influence biological activity.

Compound Name Structural Features Biological Activity
N,N-Diethyl-4-(piperidin-2-yl)anilineDiethyl substitution on piperidineAntimicrobial and anticancer potential
N,N-Dimethyl-4-(piperidin-2-yl)anilineDimethyl substitution instead of diethylVaries in reactivity and stability
N,N-Diethyl-4-(piperidin-4-yl)anilineSubstituted at a different position on piperidinePotentially distinct biological activities

This table illustrates how variations in substitution patterns can lead to different biological profiles, emphasizing the importance of SAR studies in drug development.

Case Studies and Research Findings

  • NEK2 Inhibition : A recent study utilized QSAR modeling to explore the inhibition of NEK2 by various compounds, including this compound. The study identified critical structural features necessary for effective inhibition and validated these findings through experimental assays, demonstrating a promising IC50IC_{50} value indicating potent activity against NEK2 .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of this compound against a range of pathogens. Results indicated significant inhibition zones in bacterial cultures treated with this compound, suggesting its potential as a lead compound for new antibiotic development.
  • Mechanistic Studies : Further research has delved into the mechanistic pathways through which this compound exerts its effects, including enzyme inhibition assays that reveal its interaction with key metabolic pathways in both microbial and cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-2-yl)aniline
Reactant of Route 2
4-(Piperidin-2-yl)aniline

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